2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid
Overview
Description
2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are key components of many functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical and biological properties . The presence of the imidazole ring allows these compounds to form multiple types of bonds, enabling them to interact with a wide range of biological targets .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of certain functional groups can enhance the compound’s antitubercular activity . Additionally, the presence of a chlorine atom in the 6-position is important for biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid typically involves the reaction of 2-mercaptobenzimidazole with phenylacetic acid derivatives. One common method includes the use of a nucleophilic substitution reaction where the thiol group of 2-mercaptobenzimidazole reacts with a halogenated phenylacetic acid under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The phenylacetic acid moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogenated phenylacetic acids and bases such as sodium hydroxide are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)propanoic acid
- 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid
- 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)acetamide
Uniqueness
2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid is unique due to its specific structural features, such as the phenylacetic acid moiety and the sulfanyl linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzimidazole moiety linked to a thioether and a phenylacetic acid group. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Antiviral Activity
Research has indicated that derivatives of benzimidazole compounds exhibit antiviral properties. A study highlighted the synthesis of various benzimidazole derivatives, including those similar to this compound, which showed promising antiviral activity against different viral strains. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways .
Antidiabetic Potential
A notable study evaluated α-glucosidase inhibitors derived from benzimidazole structures. Compounds showed significant inhibition of the enzyme, which is crucial in carbohydrate metabolism. For instance, derivatives with IC50 values as low as 0.71 µM were identified, indicating strong inhibitory effects . These findings suggest that this compound may possess similar antidiabetic properties.
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The results demonstrated that while some derivatives exhibited cytotoxic effects, others showed non-cytotoxic profiles at therapeutic concentrations, suggesting a potential for selective targeting of cancer cells without harming normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as a non-competitive inhibitor for enzymes like α-glucosidase, affecting glucose absorption and metabolism.
- Antiviral Pathways : By disrupting critical viral processes, such as replication and assembly, it may enhance host defenses against viral infections.
- Cell Signaling Modulation : The compound could influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Study 1: Antidiabetic Effects
In a pharmacodynamic study involving diabetic animal models, administration of a benzimidazole derivative similar to this compound resulted in significant reductions in blood glucose levels compared to controls. This effect was comparable to standard antidiabetic drugs like acarbose, highlighting the potential therapeutic application of this compound in diabetes management .
Study 2: Antiviral Efficacy
A series of experiments conducted on viral-infected cell lines demonstrated that certain derivatives could reduce viral load significantly. The mechanism was linked to the inhibition of viral entry and replication within host cells, suggesting a dual action against both the virus and the host's cellular machinery .
Research Findings Summary
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-2-phenylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-14(19)13(10-6-2-1-3-7-10)20-15-16-11-8-4-5-9-12(11)17-15/h1-9,13H,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDVEYISIGMGFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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